9,9-Bis(2-ethylhexyl)-2,7-diiodofluorene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9,9-bis(2-ethylhexyl)-2,7-diiodofluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40I2/c1-5-9-11-21(7-3)19-29(20-22(8-4)12-10-6-2)27-17-23(30)13-15-25(27)26-16-14-24(31)18-28(26)29/h13-18,21-22H,5-12,19-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFQJJIOFQOZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)CC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402252 | |
| Record name | 9,9-bis(2-ethylhexyl)-2,7-diiodofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278176-08-2 | |
| Record name | 9,9-bis(2-ethylhexyl)-2,7-diiodofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Fluorene Based Monomers in Organic Semiconductor Design
Fluorene (B118485), a polycyclic aromatic hydrocarbon, possesses a unique combination of properties that make it an exceptional core unit for conjugated polymers. Its rigid and planar biphenyl (B1667301) structure provides a high degree of π-conjugation along the polymer backbone, which is essential for efficient charge transport. This inherent structural integrity leads to polymers with high thermal stability and well-defined electrochemical properties.
A critical feature of fluorene is the C-9 position, which can be readily functionalized with two alkyl side chains. This substitution is not merely a synthetic convenience; it is a powerful tool for tuning the final properties of the polymer. The introduction of bulky and flexible alkyl groups, such as the 2-ethylhexyl chains found in the titular compound, dramatically improves the solubility of the resulting polymers in common organic solvents. iitk.ac.in This enhanced solubility is paramount for solution-based processing techniques like spin-coating and printing, which are crucial for the fabrication of large-area and flexible electronic devices.
Furthermore, the nature of the side chains at the C-9 position can influence the morphology and intermolecular packing of the polymer chains in the solid state. For instance, the branched structure of the 2-ethylhexyl groups can prevent excessive aggregation and control the formation of undesirable, lower-energy emissive species in light-emitting applications, thereby enhancing the color purity of the emitted light. elsevierpure.com Research has shown that polymers like poly[9,9-bis(2-ethylhexyl)fluorene] can adopt a distinct helical backbone structure, a direct consequence of the bulky side chains. acs.org
An Overview of 9,9 Bis 2 Ethylhexyl 2,7 Diiodofluorene As a Versatile Monomer Precursor
Synthetic Routes to this compound
The synthesis of this compound is a multi-step process that involves the formation of the fluorene core, followed by functionalization at the C9 and the C2, C7 positions. The general approach involves the synthesis of a suitable fluorene precursor, followed by alkylation and then halogenation.
Precursor Synthesis and Halogenation Methodologies
The synthesis of the target monomer typically begins with either fluorene or 2,7-dihalofluorene as the starting material. One common strategy is to first synthesize 9,9-bis(2-ethylhexyl)fluorene (B14257882) and then introduce the iodine atoms at the 2 and 7 positions.
The synthesis of the 9,9-bis(2-ethylhexyl)fluorene precursor is achieved through the alkylation of fluorene with 2-ethylhexyl bromide. This reaction is often carried out in the presence of a strong base and a phase-transfer catalyst to facilitate the reaction between the solid fluorene and the alkylating agent.
Once the 9,9-bis(2-ethylhexyl)fluorene is obtained, the next crucial step is the regioselective iodination at the 2 and 7 positions. A common method for the iodination of electron-rich aromatic compounds is the use of N-iodosuccinimide (NIS) in the presence of an acid catalyst, such as trifluoroacetic acid (TFA). lookchem.comresearchgate.netresearchgate.netdiva-portal.org This method is known for its efficiency and selectivity in introducing iodine atoms onto aromatic rings. The reaction of 9,9-bis(2-ethylhexyl)fluorene with NIS and a catalytic amount of TFA in a suitable solvent like dichloromethane (B109758) at room temperature can yield the desired 2,7-diiodo derivative.
An alternative strategy involves starting with a pre-halogenated fluorene, such as 2,7-dibromofluorene. This can be alkylated at the C9 position with 2-ethylhexyl bromide to yield 2,7-dibromo-9,9-bis(2-ethylhexyl)fluorene. Subsequently, the bromo groups can be converted to iodo groups via a Finkelstein reaction. iitk.ac.inwikipedia.org This reaction typically involves treating the dibromo compound with an excess of an iodide salt, such as sodium iodide, in a solvent like acetone (B3395972) or N,N-dimethylformamide (DMF), which drives the equilibrium towards the formation of the more stable diiodo product. iitk.ac.inwikipedia.org
| Precursor | Reagents for Halogenation | Product |
| 9,9-Bis(2-ethylhexyl)fluorene | N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) | This compound |
| 2,7-Dibromo-9,9-bis(2-ethylhexyl)fluorene | Sodium Iodide (NaI) | This compound |
Alkylation Reactions for 9,9-Substitution
The introduction of the two 2-ethylhexyl groups at the C9 position of the fluorene core is a critical step that imparts solubility to the resulting monomer and polymers. This dialkylation is typically achieved by reacting fluorene or a 2,7-dihalofluorene with 2-ethylhexyl bromide.
The reaction is generally carried out under basic conditions to deprotonate the acidic C9 proton of the fluorene ring, generating a carbanion that then acts as a nucleophile. Common bases used for this purpose include sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). To overcome the challenge of bringing the aqueous base into contact with the organic substrate and alkylating agent, a phase-transfer catalyst (PTC) is often employed. researchgate.netresearchgate.net Tetrabutylammonium bromide (TBAB) is a frequently used PTC for this transformation.
The reaction is typically performed in a two-phase system, such as a mixture of an organic solvent (e.g., toluene or dimethyl sulfoxide) and an aqueous solution of the base. The PTC facilitates the transfer of the hydroxide ions into the organic phase, promoting the deprotonation of the fluorene. The resulting fluorenyl anion then reacts with two equivalents of 2-ethylhexyl bromide to form the desired 9,9-bis(2-ethylhexyl)fluorene.
Optimization of Reaction Conditions for High Yield and Purity
Achieving high yield and purity of this compound is paramount for its successful use in polymerization reactions. Optimization of reaction conditions for both the alkylation and halogenation steps is therefore crucial.
For the alkylation reaction , key parameters to optimize include the choice of base, solvent, phase-transfer catalyst, temperature, and reaction time. Using a stronger base can increase the rate of deprotonation but may also lead to side reactions. The concentration of the base and the amount of phase-transfer catalyst need to be carefully controlled to ensure efficient reaction without the formation of byproducts. For instance, in the alkylation of fluorene, the reaction can be driven to completion by using an excess of the alkylating agent and ensuring efficient stirring to maximize the interfacial area between the two phases.
For the iodination step , when using NIS and TFA, the stoichiometry of the reagents is critical. Using an excess of NIS can lead to over-iodination, while an insufficient amount will result in incomplete conversion. The concentration of the TFA catalyst also plays a significant role in the reaction rate and selectivity. lookchem.comresearchgate.netresearchgate.net The reaction temperature is typically kept at or below room temperature to minimize the formation of side products. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time.
In the case of the Finkelstein reaction , the choice of solvent is critical, as it needs to dissolve the iodide salt while precipitating the bromide salt to drive the reaction forward. Acetone is a common solvent for this purpose. wikipedia.org The reaction temperature and time are also important parameters to optimize for maximizing the conversion of the dibromo- to the diiodo-derivative.
| Reaction Step | Key Parameters for Optimization | Typical Conditions |
| Alkylation | Base, Solvent, Phase-Transfer Catalyst, Temperature, Reactant Ratio | KOH, Toluene/Water, TBAB, 80-100°C, Excess Alkyl Bromide |
| Iodination (NIS/TFA) | Stoichiometry of NIS, Concentration of TFA, Temperature, Reaction Time | 2.2 eq. NIS, Catalytic TFA, Room Temperature, Monitored by TLC |
| Iodination (Finkelstein) | Solvent, Temperature, Reaction Time, Stoichiometry of NaI | Acetone or DMF, Reflux, 24-48 hours, Excess NaI |
Advanced Purification Protocols for Monomeric Fluorene Derivatives
The purity of the this compound monomer is of utmost importance, as even small amounts of impurities can significantly impact the polymerization process and the final properties of the polymer. Therefore, rigorous purification protocols are necessary.
A common initial purification step is recrystallization . The crude product is dissolved in a suitable hot solvent or solvent mixture and then allowed to cool slowly. The pure monomer crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is critical and is often determined empirically. For fluorene derivatives, common recrystallization solvents include ethanol, methanol, hexane, and mixtures thereof.
Column chromatography is another powerful technique for purifying fluorene monomers. winthrop.eduyoutube.comtugraz.at This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) as a mobile phase (solvent or solvent mixture) is passed through the column. By carefully selecting the stationary and mobile phases, it is possible to separate the desired product from unreacted starting materials, byproducts, and any mono-iodinated or over-iodinated species. The polarity of the eluent is gradually increased to elute compounds with increasing polarity.
For achieving very high purity, a combination of these techniques is often employed. For instance, the crude product might first be purified by column chromatography, and the resulting fractions containing the pure product can then be combined and further purified by recrystallization. The purity of the final product is typically assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and melting point analysis. A sharp melting point is often indicative of a high-purity crystalline compound.
| Purification Technique | Principle | Application for Fluorene Monomers |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Removal of soluble impurities and isolation of the crystalline monomer. |
| Column Chromatography | Differential adsorption of compounds onto a stationary phase. | Separation of the desired product from starting materials, byproducts, and other closely related impurities. winthrop.eduyoutube.comtugraz.at |
Polymerization and Copolymerization Utilizing 9,9 Bis 2 Ethylhexyl 2,7 Diiodofluorene As a Key Building Block
Homopolymerization Approaches
The synthesis of polyfluorenes, a class of polymers known for their strong blue light emission and high charge carrier mobility, can be achieved through the homopolymerization of fluorene-based monomers. The use of 9,9-bis(2-ethylhexyl)-2,7-diiodofluorene as a monomer in these reactions is particularly advantageous due to the high reactivity of the carbon-iodine bonds, which facilitates efficient polymer chain growth.
Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] Synthesis (PFO)
The homopolymer of this compound is Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl], commonly known as PFO. A prevalent method for synthesizing PFO from its diiodo precursor is through Yamamoto coupling, a type of nickel(0)-mediated reductive polymerization.
In a typical Yamamoto polymerization, the diiodo monomer is treated with a nickel(0) complex, which is often generated in situ from a nickel(II) salt, such as nickel(II) chloride, and a reducing agent like zinc powder. The presence of a ligand, typically triphenylphosphine (B44618) or bipyridine, is crucial for stabilizing the nickel catalyst and facilitating the coupling reaction. The polymerization is generally carried out in an inert atmosphere, using a dry, high-boiling point solvent such as N,N-dimethylformamide (DMF) or toluene (B28343), at elevated temperatures. umass.edu
The resulting PFO polymer is typically a white or pale-yellow solid that is soluble in common organic solvents like chloroform (B151607), toluene, and tetrahydrofuran (B95107) (THF). sigmaaldrich.com This good solubility, imparted by the branched 2-ethylhexyl side chains, is a significant advantage for solution-based processing of thin films for electronic devices.
Below is a representative data table of PFO properties, though it should be noted that specific values can vary depending on the exact polymerization conditions and resulting molecular weight.
| Property | Value |
| Monomer | This compound |
| Polymer | Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] (PFO) |
| Polymerization Method | Yamamoto Coupling |
| Molecular Weight (Mn) | Varies, typically in the range of 10-100 kDa |
| Polydispersity Index (PDI) | Typically between 1.5 and 2.5 |
| Glass Transition Temp. (Tg) | ~45 °C (onset) sigmaaldrich.com |
| Absorption Max (λmax, in THF) | ~380-390 nm |
| Emission Max (λem, in THF) | ~410-420 nm (blue emission) |
Mechanism and Kinetics of Homopolymerization
The mechanism of Yamamoto homopolymerization is generally understood to proceed through a series of oxidative addition and reductive elimination steps at the nickel center. The catalytic cycle begins with the oxidative addition of the aryl iodide to the nickel(0) complex, forming an arylnickel(II) iodide intermediate. A second oxidative addition of another monomer molecule can occur, or a transmetalation-like step between two arylnickel(II) species can lead to a diarylnickel(II) complex. The final step is the reductive elimination of the two aryl groups, forming a new carbon-carbon bond and regenerating the nickel(0) catalyst, which can then participate in the next coupling cycle.
The kinetics of this type of polymerization are characteristic of a step-growth mechanism. The molecular weight of the polymer increases steadily throughout the reaction. The rate of polymerization is influenced by several factors, including the reactivity of the monomer, the concentration of the catalyst, the nature of the ligand, and the reaction temperature. The carbon-iodine bond is more reactive than carbon-bromine or carbon-chlorine bonds in these coupling reactions, which can lead to faster polymerization rates and higher molecular weights under similar conditions. However, this high reactivity can also lead to side reactions if the polymerization conditions are not carefully controlled.
Copolymerization Strategies with Diverse Comonomers
Copolymerization of this compound with other aromatic monomers is a powerful strategy for fine-tuning the properties of the resulting polymer. By incorporating different comonomers, it is possible to alter the polymer's band gap, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge transport characteristics, and emission color. Palladium-catalyzed cross-coupling reactions are the most widely used methods for this purpose.
Palladium-Catalyzed Cross-Coupling Polymerizations
Palladium catalysts are highly efficient for forming carbon-carbon bonds between aryl halides and other organometallic reagents. In the context of polymer synthesis, this allows for the creation of alternating copolymers with well-defined structures.
Suzuki coupling polymerization is a versatile and widely used method for synthesizing conjugated copolymers. It typically involves the reaction of a dihaloaromatic monomer with an aromatic diboronic acid or diboronic ester comonomer in the presence of a palladium catalyst and a base.
In the case of this compound, it can be copolymerized with a variety of diboronic acid comonomers to produce a range of functional polymers. For instance, copolymerization with phenanthrene-2,7-diboronic acid would introduce phenanthrene (B1679779) units into the polymer backbone, altering the electronic and photophysical properties of the resulting material.
The reaction is typically carried out in a two-phase solvent system, such as toluene and water, with a base like potassium carbonate or sodium carbonate. The palladium catalyst, often tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], is crucial for the reaction. The general mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to form the new C-C bond and regenerate the catalyst.
| Property | Value |
| Monomer 1 | This compound |
| Monomer 2 | Aromatic Diboronic Acid (e.g., Phenanthrene-2,7-diboronic acid) |
| Polymerization Method | Suzuki Coupling Polymerization |
| Catalyst | Pd(PPh3)4 |
| Base | K2CO3 or Na2CO3 |
| Molecular Weight (Mn) | Varies depending on comonomer and conditions |
| Polydispersity Index (PDI) | Typically in the range of 1.5 - 2.5 |
| Optical Properties | Tunable based on the comonomer |
Sonogashira coupling polymerization is another powerful palladium-catalyzed reaction used to synthesize conjugated polymers, specifically those containing alkyne (ethynylene) linkages in the backbone. This reaction involves the coupling of a dihaloaromatic monomer with a diethynyl aromatic comonomer. The presence of a copper(I) co-catalyst is often required.
The copolymerization of this compound with a comonomer such as 9,10-diethynylanthracene (B3111712) leads to the formation of a poly(fluorene-alt-anthracene-ethynylene) copolymer. The introduction of the ethynylene and anthracene (B1667546) units significantly impacts the electronic structure of the polymer, often leading to a red-shift in absorption and emission spectra compared to the fluorene (B118485) homopolymer.
The reaction is typically carried out in a solvent such as a mixture of THF and triethylamine, with a palladium catalyst like dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2] and a copper(I) salt, such as copper(I) iodide (CuI), as the co-catalyst. The mechanism involves the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center, followed by reductive elimination.
| Property | Value |
| Monomer 1 | This compound |
| Monomer 2 | Aromatic Diethynyl Compound (e.g., 9,10-Diethynylanthracene) |
| Polymerization Method | Sonogashira Coupling Polymerization |
| Catalyst | PdCl2(PPh3)2 / CuI |
| Base | Triethylamine |
| Molecular Weight (Mn) | Varies depending on comonomer and conditions |
| Polydispersity Index (PDI) | Typically in the range of 1.5 - 2.5 |
| Optical Properties | Tunable, often with red-shifted absorption and emission |
Direct Arylation Polymerization (DArP)
Direct Arylation Polymerization (DArP) has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling reactions like Suzuki and Stille polymerizations, as it circumvents the need for pre-functionalization of one of the monomers with organometallic reagents. In DArP, a C-H bond is directly coupled with a C-X (where X is a halide) bond, typically catalyzed by a palladium complex.
The use of this compound, or its close analogue 2,7-diiodo-9,9-dioctyl-9H-fluorene, has been demonstrated in DArP. For instance, a nonstoichiometric direct arylation polycondensation of 2,2',3,3',5,5',6,6'-octafluorobiphenyl (B1293537) with an excess of 2,7-diiodo-9,9-dioctyl-9H-fluorene has been successfully achieved. rsc.orgnih.gov This reaction employed a Pd/Ag dual-catalyst system in a water/2-methyltetrahydrofuran biphasic medium, which facilitated the polymerization under mild conditions (40 °C). rsc.orgmdpi.com The silver salt, in this case, Ag2CO3, is thought to act as a halide scavenger, preventing catalyst poisoning by the iodide ions generated during the reaction. acs.orgresearchgate.net This method produced a high-molecular-weight π-conjugated polymer, demonstrating the viability of using diiodofluorene derivatives in DArP. rsc.orgnih.gov
A key aspect of this nonstoichiometric approach is the intramolecular transfer of the Pd catalyst along the fluorene moiety, which contributes to the formation of high molecular weight polymers even with an imbalance in monomer stoichiometry. rsc.orgmdpi.com This "catalyst walking" phenomenon allows for the efficient formation of polymers with specific end-groups, in this case, terminal octafluorobiphenyl units. rsc.orgnih.gov
Nickel-Catalyzed Polycondensation Procedures (e.g., Yamamoto)
Yamamoto polycondensation is a powerful method for synthesizing conjugated polymers, particularly poly(arylene)s. This reaction involves the dehalogenative homocoupling of dihaloaromatic monomers, promoted by a zerovalent nickel complex, typically generated in situ from a nickel(II) salt like Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)) in the presence of a ligand such as 2,2'-bipyridine.
The monomer this compound and its dibromo analogue are suitable for Yamamoto polycondensation to produce the homopolymer poly[9,9-bis(2-ethylhexyl)fluorene-2,7-diyl] (PFEH). The reaction proceeds via an oxidative addition of the C-I or C-Br bonds to the Ni(0) center, followed by reductive elimination to form the new C-C bond between fluorene units. This method has been used to synthesize copolymers by including other dihaloaromatic monomers in the reaction mixture. For example, a copolymer of 9,9-bis(2-ethylhexyl)fluorene (B14257882) and 9-ethylcapronate-fluorene was synthesized using a Yamamoto polycondensation procedure. sigmaaldrich.com This reaction yielded a copolymer with a number-average molecular weight (Mn) of 27,016 g/mol and a polydispersity index (PDI) of 2.28. sigmaaldrich.com
The following table summarizes the molecular weight data for a copolymer synthesized via Yamamoto polycondensation.
| Copolymer System | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) | Reference |
|---|---|---|---|---|
| Poly[9,9-bis(2-ethylhexyl)fluorene-co-9-ethylcapronate-fluorene] | 27,016 | 61,650 | 2.28 | sigmaaldrich.com |
Hydroarylation Polyaddition Reactions
Hydroarylation polyaddition represents another atom-economical method for polymer synthesis, involving the addition of a C-H bond across a π-system, such as an alkyne or alkene. This reaction is typically catalyzed by transition metals like palladium, rhodium, or cobalt. While this method is gaining traction in polymer chemistry, specific examples detailing the use of this compound as a monomer in hydroarylation polyaddition reactions are not extensively reported in the reviewed literature. The general principle would involve the reaction of the diiodofluorene monomer with a comonomer containing two triple or double bonds, where the C-I bonds would first be converted to C-H bonds or used in a tandem catalytic process. However, based on the available search results, detailed research findings on this specific application are limited.
Control of Polymer Architecture and Molecular Weight Distribution
Controlling the architecture, molecular weight, and dispersity of conjugated polymers is paramount for optimizing their performance in electronic and optoelectronic devices. Various strategies are employed during polymerization to achieve these goals.
Achieving High Molecular Weights and Low Polydispersity Indices
High molecular weights are generally desirable for forming robust, continuous thin films, which are essential for efficient charge transport. However, achieving this often comes at the cost of increased polydispersity (a broader distribution of polymer chain lengths), which can be detrimental to device performance.
Chain-growth polymerization mechanisms, such as catalyst-transfer polycondensation (CTP), are particularly effective for synthesizing polymers with controlled molecular weights and low polydispersity indices (PDI). For instance, Kumada Catalyst Transfer Polycondensation using a Ni(acac)₂/dppp catalyst system has been shown to produce poly(9,9-dioctylfluorene)s with PDIs as low as 1.20 and number-average molecular weights (Mn) up to 62.2 kDa in a controlled manner. While this example uses a different fluorene derivative, the principles are applicable.
In the context of DArP, nonstoichiometric conditions have surprisingly yielded high-molecular-weight polymers. The reaction of 2,7-diiodo-9,9-dioctyl-9H-fluorene with octafluorobiphenyl under a 1:1.3 molar ratio produced a polymer with an Mn of 22.0 kDa and a PDI of 1.9. rsc.orgmdpi.com This demonstrates that high molecular weights can be achieved even without perfect stoichiometric balance, thanks to mechanisms like intramolecular catalyst transfer. rsc.org
The table below presents data from a nonstoichiometric DArP synthesis.
| Comonomers | Monomer Ratio | Mn (kDa) | PDI (Mw/Mn) | Reference |
|---|---|---|---|---|
| Octafluorobiphenyl and 2,7-diiodo-9,9-dioctyl-9H-fluorene | 1 : 1.3 | 22.0 | 1.9 | rsc.orgmdpi.com |
Regioselectivity Control in Copolymerization
When this compound is copolymerized with an unsymmetrical comonomer (A-B type), the orientation of the unsymmetrical unit within the polymer chain can be random, alternating, or block-like. Controlling this regiochemistry is crucial as it directly influences the polymer's electronic properties, morphology, and device performance.
For polymerization methods like Suzuki and Yamamoto coupling, which typically proceed via a step-growth mechanism, achieving high regioselectivity can be challenging. The relative reactivity of the two different functional groups on the unsymmetrical monomer plays a significant role. If one group is substantially more reactive than the other, a degree of regiocontrol can be imparted.
However, chain-growth mechanisms like catalyst-transfer polycondensation offer a more direct route to controlling regioselectivity. In these systems, the catalyst remains associated with the growing polymer chain end and "walks" along the monomer during insertion, which can lead to highly regioregular structures. While the general principles exist, specific studies focusing on achieving high regioselectivity in the copolymerization of this compound with unsymmetrical comonomers are not prominently featured in the reviewed literature.
Terminal Group Functionalization and Its Impact on Polymer Properties
The functional groups at the ends of the polymer chains, or end-cappers, can have a profound impact on the polymer's properties and performance in devices. End-capping can be used to improve solubility, control morphology, enhance charge injection/transport, and improve device stability and efficiency. sigmaaldrich.com
End groups can be introduced by quenching the polymerization reaction with a monofunctional reagent or by using a functionalized initiator. In the context of Yamamoto polycondensation, adding a monofunctional aryl halide can terminate the chain growth and introduce the corresponding aryl group at the chain end. Similarly, in Suzuki polymerizations, reagents like 4-bromo-tert-butylbenzene can be added after the main polymerization to block unreacted terminal groups.
A study on poly[9,9-bis(2-ethylhexyl)fluorene-2,7-diyl] (PF2/6) demonstrated the effect of end-capping with a hole-transporting moiety, N,N-bis(4-methylphenyl)-N-phenylamine. sigmaaldrich.com This functionalization was achieved by including the end-capper in the Yamamoto polymerization feed. The resulting end-capped polymer (PF2/6am10) showed altered charge-trapping characteristics compared to the uncapped homopolymer. sigmaaldrich.com This suggests that end-capping can direct the recombination of charges to the more efficient end-capper groups, potentially enhancing the efficiency of light-emitting diodes. sigmaaldrich.com Furthermore, end-capping is a strategy to control the final molecular weight of the polymer. researchgate.net
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| PFEH | Poly[9,9-bis(2-ethylhexyl)fluorene-2,7-diyl] |
| DArP | Direct Arylation Polymerization |
| Ni(COD)₂ | Bis(1,5-cyclooctadiene)nickel(0) |
| PDI | Polydispersity Index |
| Mn | Number-average molecular weight |
| Mw | Weight-average molecular weight |
| CTP | Catalyst-Transfer Polycondensation |
| PF2/6am10 | Poly[9,9-bis(2-ethylhexyl)fluorene-2,7-diyl] end-capped with N,N-bis(4-methylphenyl)-N-phenylamine |
| - | 2,2',3,3',5,5',6,6'-octafluorobiphenyl |
| - | 2,7-diiodo-9,9-dioctyl-9H-fluorene |
| - | 9-ethylcapronate-fluorene |
| - | 4-bromo-tert-butylbenzene |
Structure Property Relationships in Polymers Derived from 9,9 Bis 2 Ethylhexyl 2,7 Diiodofluorene
Electronic Structure Modulation
The electronic properties of conjugated polymers, specifically the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are paramount to their function in electronic devices. These energy levels dictate charge injection barriers, the open-circuit voltage in solar cells, and the emission color in OLEDs. The ability to precisely tune these levels is a cornerstone of modern polymer chemistry.
Copolymerization is a powerful strategy for modulating the HOMO and LUMO energy levels of polyfluorenes. By alternating the electron-rich fluorene (B118485) unit with various electron-donating or electron-accepting (withdrawing) comonomers, the electronic characteristics of the resulting polymer can be systematically engineered.
Incorporating an electron-withdrawing comonomer into the polymer backbone generally leads to a stabilization (lowering) of both the HOMO and LUMO energy levels. The extent of this stabilization is dependent on the electron-accepting strength of the comonomer. For instance, copolymerizing a fluorene derivative with a strong acceptor like a quinoxaline (B1680401) derivative results in a significant reduction in both HOMO and LUMO levels. nih.gov This is because the LUMO wavefunction tends to be localized on the acceptor units, while the HOMO is often localized on the donor (fluorene) units. nih.gov The introduction of a stronger acceptor lowers the LUMO level, and the resulting intramolecular charge transfer character can also lower the HOMO level.
Conversely, copolymerization with an electron-donating unit would be expected to raise the HOMO level, thereby reducing the polymer's ionization potential. This tunability allows for the precise alignment of the polymer's energy levels with those of other materials in a device, such as electrodes or acceptor molecules in a solar cell.
Table 1: Representative HOMO/LUMO Energy Levels of Fluorene-Based Copolymers with Electron-Withdrawing Units Note: These data are for analogous fluorene copolymers and illustrate the general trend.
| Polymer System | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference |
|---|---|---|---|---|
| PBCl-MTQF (Fluorene copolymer with fluorinated quinoxaline) | -5.06 | -3.27 | 1.79 | nih.gov |
| PBCl-MTQCN (Fluorene copolymer with cyano-substituted quinoxaline) | -5.14 | -3.38 | 1.76 | nih.gov |
| Polyfluorene-co-dicyanophenanthrene (average for copolymers) | -5.96 | -2.41 | 3.55 | nih.gov |
The energy band gap (E_g), which is the difference between the LUMO and HOMO energy levels, determines the polymer's absorption and emission characteristics. For light-emitting applications, a wider band gap is typically associated with blue emission, while narrower band gaps lead to emission at longer wavelengths (green, yellow, red).
Band gap engineering in polyfluorenes is achieved by the same copolymerization strategy used for HOMO/LUMO tuning. The introduction of a strong electron-accepting comonomer creates a "donor-acceptor" architecture within the polymer backbone. This leads to a charge-transfer interaction that significantly lowers the band gap compared to the fluorene homopolymer. nih.govrroij.com For example, a copolymer of poly[9,9-bis(2-ethylhexyl)fluorene] was found to have a band gap of 3.1 eV. In contrast, copolymers incorporating strong electron-withdrawing units can have band gaps below 2.0 eV. rroij.com
The degree of band gap reduction is directly related to the electron-withdrawing strength of the acceptor unit and the degree of electronic communication between the donor and acceptor moieties along the polymer chain. rroij.com This allows for the fine-tuning of the emission color across the visible spectrum simply by selecting the appropriate comonomer.
Table 2: Optical Band Gaps of Various Fluorene-Based Copolymers Note: These data are for analogous fluorene copolymers and illustrate the general trend.
| Polymer System | Optical Band Gap (E_g) (eV) | Reference |
|---|---|---|
| Poly[9,9-bis(2-ethylhexyl)fluorene-co-9-ethylcapronate-fluorene] | 3.1 | |
| PBCl-MTQF (with fluorinated quinoxaline) | 1.79 | nih.gov |
| PBCl-MTQCN (with cyano-substituted quinoxaline) | 1.76 | nih.gov |
Influence of Alkyl Side Chains on Polymer Conformation and Processing
The two 2-ethylhexyl side chains at the C9 position of the fluorene monomer are not electronically active but play a critical role in determining the polymer's physical properties. Their primary function is to ensure solubility in common organic solvents, which is essential for solution-based processing techniques like spin-coating and printing. uh.edu
The branched and bulky nature of the 2-ethylhexyl groups imparts significant steric hindrance. This has several important consequences for the polymer's conformation and solid-state packing. In the homopolymer, poly[9,9-bis(2-ethylhexyl)fluorene] (PF2/6), the steric repulsion between the side chains and the polymer backbone forces the chain to adopt a helical conformation. uh.edu This is in contrast to polyfluorenes with linear alkyl chains (like n-octyl), which can adopt a more planar, zigzag conformation known as the β-phase.
This helical structure, induced by the 2-ethylhexyl chains, can inhibit the close packing of polymer chains in the solid state. While this might slightly reduce interchain charge transport, it is highly beneficial for light-emitting applications. The increased distance between polymer backbones effectively suppresses the formation of aggregates and excimers, which are common quenching sites that can lead to undesirable, lower-energy emission and reduced device efficiency. uh.edu
Charge Carrier Transport Mechanisms in Thin Films
The charge carrier mobility (µ) in polyfluorene-based materials has been extensively studied. For polyfluorenes with side chains similar to 2-ethylhexyl, such as dioctylfluorene, hole mobilities are typically found to be in the range of 10⁻⁴ to 10⁻³ cm²/V·s. The mobility is highly dependent on the film's morphology and the degree of structural order.
The charge transport process in disordered organic semiconductors is thermally activated, meaning that charge carriers require thermal energy to overcome potential barriers as they hop between sites. This relationship can be described by an Arrhenius-type equation where the conductivity is proportional to exp(-E_a/kT), where E_a is the activation energy, k is the Boltzmann constant, and T is the temperature.
A higher activation energy implies a greater energy barrier for charge hopping, which typically corresponds to lower charge carrier mobility. The activation energy is a measure of the energetic disorder within the material. For a copolymer based on poly[9,9-bis(2-ethylhexyl)fluorene-co-9-ethylcapronate-fluorene], an activation energy for electrical conduction of 1.41 eV has been reported. This relatively high value is indicative of the disordered nature of the polymer film, where charge carriers must navigate a complex energy landscape.
Table of Compounds
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| 9,9-Bis(2-ethylhexyl)-2,7-diiodofluorene | This compound |
| PF2/6 | Poly[9,9-bis(2-ethylhexyl)fluorene] |
| PBCl-MTQF | Polymer of fluorene and a fluorinated quinoxaline derivative |
| PBCl-MTQCN | Polymer of fluorene and a cyano-substituted quinoxaline derivative |
| BT | Benzothiadiazole |
| OLED | Organic Light-Emitting Diode |
| OPV | Organic Photovoltaic |
| HOMO | Highest Occupied Molecular Orbital |
| LUMO | Lowest Unoccupied Molecular Orbital |
Photophysical Properties and Conjugation Effects
The incorporation of 9,9-bis(2-ethylhexyl)fluorene (B14257882) units into a polymer backbone significantly influences its photophysical behavior, including its ability to absorb and emit light. These properties are critical for the performance of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Quantum Yields and Luminescence Efficiency
One example is the copolymer poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di-2'-thienyl-2,1,3-benzothiadiazole)] (PFDTBT), where the fluorene unit is substituted with linear octyl chains. A study on this copolymer revealed that the quantum yield is influenced by the molecular weight, with an intermediate molecular weight sample (P2) showing a higher quantum yield than lower (P1) or higher (P3) molecular weight versions. This suggests that optimal molecular packing and π-π stacking interactions, which are influenced by the polymer chain length, are crucial for maximizing emission efficiency. nih.gov
In the case of a vinylene derivative, poly(9,9-bis(2-ethylhexyl)fluorene-2,7-vinylene) (PEHFV), a luminous efficiency of 6.5 cd/A at an operating voltage of 4 V has been reported for a double-layer PLED device. nih.govuh.edu This high efficiency is attributed to the enhanced π-electron delocalization along the polymer backbone. nih.gov The polymer exhibited greenish fluorescence with an emission maximum at 505 nm in its powder form. nih.gov
The table below summarizes the photophysical properties of a representative copolymer.
| Polymer | Solvent | Absorption Maxima (nm) | Emission Maximum (nm) | Quantum Yield (QY) |
| Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di-2'-thienyl-2,1,3-benzothiadiazole)] (PFDTBT) - Sample P2 | Chloroform (B151607) | 384, 542 | 649 | Higher than P1, P3 |
Data compiled from a study on PFDTBT copolymers with varying molecular weights, where P2 exhibited the most favorable emission properties. nih.gov
Intra-chain Localization of Charged Carriers
The nature and mobility of charge carriers (holes and electrons) along and between polymer chains are fundamental to the performance of organic electronic devices. In polymers based on 9,9-bis(2-ethylhexyl)fluorene, the bulky side chains have a profound impact on the conformation of the polymer backbone, leading to significant intra-chain localization of charged carriers.
Studies on poly[9,9-bis(2-ethylhexyl)fluorene-2,7-diyl] (PF2/6) have provided direct evidence for the strong intra-chain localization of charged carriers. researchgate.net This localization is a consequence of the helical conformation that the polymer backbone is forced to adopt due to the steric hindrance imposed by the branched 2-ethylhexyl groups. researchgate.net Unlike polymers with linear alkyl side chains, such as poly(9,9-dioctylfluorene) (PFO), which can adopt a more planar β-phase conformation, PF2/6 consistently exhibits a characteristic helical structure. researchgate.net This helical arrangement disrupts the planarity of the π-conjugated system, creating localized electronic states that can trap charge carriers.
Research has shown that PF2/6 adopts a 5/2 or even a more complex 21-helical main chain conformation. researchgate.net This twisted backbone structure limits the delocalization of the charge carriers along the chain. The spectral signature of the positive charge carrier (polaron) in isolated chains of PF2/6 has been characterized, and it is noted to be far stronger and have a lifetime orders of magnitude longer than in the solid state, further indicating the localized nature of the charge on individual chains in solution. core.ac.uk
Thermally stimulated current (TSC) and thermally stimulated luminescence (TSL) techniques have been used to investigate charge-carrier trapping in PF2/6. researchgate.net These studies reveal the presence of trap states that can capture charge carriers, with the characteristics of these traps being influenced by factors such as photooxidation. researchgate.net The trapping of charge carriers is a direct consequence of their localization.
The table below outlines the key structural and charge transport characteristics of PF2/6.
| Property | Observation | Implication for Charge Localization |
| Backbone Conformation | Adopts a helical structure (e.g., 5/2 or 21-helical). researchgate.net | The non-planar backbone disrupts π-conjugation, leading to the formation of localized electronic states. |
| Charge Carrier Spectroscopy | Strong polaron absorption in isolated chains. core.ac.uk | Indicates that the charge is confined to a specific segment of the polymer chain. |
| Charge Trapping | Presence of charge traps detected by TSC and TSL. researchgate.net | Localized states act as traps, impeding the free movement of charge carriers along the polymer chain. |
| THz Spectroscopy | A large coupling constant of the effective oscillator is observed. researchgate.net | Provides evidence for the strong intra-chain localization of charged carriers. researchgate.net |
Spectroscopic and Advanced Characterization Techniques for 9,9 Bis 2 Ethylhexyl 2,7 Diiodofluorene Based Materials
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 9,9-Bis(2-ethylhexyl)-2,7-diiodofluorene. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, chemists can verify the successful synthesis and purity of the compound.
Proton (¹H) NMR Spectroscopy
Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals corresponding to the aromatic protons on the fluorene (B118485) core and the aliphatic protons of the two 2-ethylhexyl side chains.
Expected ¹H NMR Data for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | ~7.5 - 7.8 | m | 6H |
| CH (ethylhexyl) | ~1.9 - 2.1 | m | 2H |
| CH₂ (ethylhexyl) | ~0.8 - 1.4 | m | 16H |
Note: This is an illustrative table based on analogous compounds. Actual chemical shifts and multiplicities may vary.
Carbon (¹³C) NMR Spectroscopy
Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound would show distinct signals for the aromatic carbons of the fluorene core and the aliphatic carbons of the side chains.
The aromatic region (δ 110-155 ppm) would contain signals for the iodinated carbons (C-2, C-7), the quaternary carbons (C-9, and the bridgehead carbons), and the protonated aromatic carbons. The signal for the carbon atoms directly bonded to iodine (C-I) is expected to appear at a characteristic chemical shift, typically in the range of δ 90-100 ppm. The aliphatic carbons of the 2-ethylhexyl groups would resonate in the upfield region (δ 10-60 ppm). For instance, in a related copolymer, the aliphatic carbons of the ethylhexyl group show signals at approximately 14.4, 22.9, 24.1, 31.8, 33.9, 44.6, and 55.4 ppm. uh.edu
Expected ¹³C NMR Data for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-I | ~90 - 100 |
| Aromatic C-H | ~120 - 130 |
| Aromatic Quaternary C | ~135 - 155 |
| C9 (Spiro) | ~55 |
Note: This is an illustrative table based on analogous compounds and general chemical shift ranges. Actual chemical shifts may vary.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful for identifying the functional groups and obtaining a "molecular fingerprint" of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum displays a unique pattern of absorption bands corresponding to the specific functional groups present.
For this compound, the FT-IR spectrum would be characterized by:
C-H stretching vibrations of the aromatic rings (typically above 3000 cm⁻¹) and the aliphatic side chains (in the 2850-2960 cm⁻¹ region). researchgate.net
C=C stretching vibrations of the aromatic fluorene core, which are expected in the 1600-1450 cm⁻¹ region. researchgate.net
C-H bending vibrations of the alkyl chains, typically observed around 1465 cm⁻¹ and 1375 cm⁻¹.
Aromatic C-H out-of-plane bending vibrations , which are sensitive to the substitution pattern, would appear in the 900-650 cm⁻¹ region.
The C-I stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹, although it can sometimes be weak and difficult to observe.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of fluorene and its derivatives can be divided into a low-frequency region (<200 cm⁻¹) corresponding to intermolecular (lattice) modes and higher frequency intramolecular modes. ekt.gr
For this compound, key features in the Raman spectrum would include:
Alkyl side chain vibrations in the low-wavenumber region (100-700 cm⁻¹). researchgate.net
Fluorene backbone vibrations dominating the high-wavenumber region (1000-1700 cm⁻¹). researchgate.net
A prominent peak around 1600 cm⁻¹ is characteristic of the C=C stretching modes within the fluorene monomer . researchgate.net
The C-I stretching vibration, which is often strong in Raman spectra, would provide a clear signature for the iodinated compound.
Electronic Spectroscopy for Optical Properties
Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy, is used to investigate the electronic transitions and optical properties of this compound. These properties are crucial for its application in optoelectronic devices.
The electronic properties of fluorene-based materials are heavily influenced by the extent of π-conjugation. For the monomer this compound, the UV-Vis absorption spectrum is expected to show a strong absorption band in the ultraviolet region, corresponding to the π-π* transition of the fluorene core. The position of this absorption maximum (λ_max) will be at a shorter wavelength compared to its corresponding polymer, poly[9,9-bis(2-ethylhexyl)fluorene-2,7-diyl] (PFO), which has a λ_max around 374 nm. sigmaaldrich.com
Upon excitation with an appropriate wavelength of light, this compound is expected to exhibit photoluminescence. The emission spectrum would likely be in the violet-blue region of the electromagnetic spectrum. The difference in energy between the absorption and emission maxima is known as the Stokes shift. The presence of heavy iodine atoms can, in some cases, lead to enhanced intersystem crossing and potentially phosphorescence, although this is not always the dominant relaxation pathway. For comparison, the related polymer PFO exhibits blue photoluminescence with an emission maximum around 409 nm in chloroform. sigmaaldrich.com
Advanced Electrical and Optical Characterization
Terahertz time-domain spectroscopy (THz-TDS) is a non-contact technique that provides valuable insights into the electrical and optical properties of materials in the THz frequency range (typically 0.1-10 THz). This method allows for the direct determination of both the real and imaginary parts of the complex permittivity and conductivity, which are crucial for understanding charge carrier dynamics.
Studies on thin films of PFO have been conducted to analyze their response in the 0.2-3.0 THz frequency range. researchgate.net By measuring the change in the THz pulse after passing through the sample, the refractive index and power absorption coefficient of the PFO film can be determined. The experimental data for PFO films can be effectively described by a Lorentz oscillator model. researchgate.net This modeling provides parameters such as the oscillator frequency, damping factor, and coupling constant, which are related to the localization of charge carriers within the polymer chains. researchgate.net The strong coupling constant observed for the effective oscillator in PFO is indicative of significant intra-chain localization of charge carriers. researchgate.net
Table 3: THz-TDS Parameters for a PFO Thin Film
| Parameter | Value | Unit |
|---|---|---|
| Frequency Range | 0.2 - 3.0 | THz |
| Film Thickness | ~1 | µm |
| Substrate | p-Si | - |
Photoelectron emission spectroscopy (PES), which includes X-ray photoelectron spectroscopy (XPS) and ultraviolet photoelectron spectroscopy (UPS), is a powerful surface-sensitive technique used to investigate the elemental composition, chemical states, and electronic structure of materials. nrel.govnus.edu.sg
XPS utilizes X-rays to eject core-level electrons, providing information on the elemental makeup and bonding environments. nrel.gov For polyfluorene-based materials, XPS can confirm the expected stoichiometry and identify different carbon bonding environments (e.g., C-C, C-H). nrel.gov
UPS employs UV photons to probe the valence band region, yielding critical information about the electronic structure, such as the work function and the highest occupied molecular orbital (HOMO) level. nrel.govresearchgate.net For poly(9,9′-dioctylfluorene) (F8), a close structural analog to PFO, UPS studies have been instrumental in determining the HOMO level and understanding the energy level alignment at interfaces with electrodes or other organic layers. researchgate.net The ionization potential, which corresponds to the energy of the HOMO level relative to the vacuum level, can be directly measured. This information is vital for designing efficient charge injection and transport in optoelectronic devices. researchgate.net
Macromolecular Characterization
Gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. shimadzu.cz These parameters are critical as they significantly influence the polymer's solubility, processability, and the morphological and electronic properties of the resulting thin films.
For polyfluorene derivatives, GPC is typically performed using an eluent such as tetrahydrofuran (B95107) (THF) and calibrated against polystyrene standards. iitk.ac.in Research on various polyfluorene homopolymers and copolymers has demonstrated the ability to synthesize materials with a range of molecular weights. For example, a poly[9,9-(di-hexyl) fluorene] derivative was reported to have a number-average molecular weight (Mn) of 11,620 g/mol and a weight-average molecular weight (Mw) of 38,000 g/mol , resulting in a PDI of 3.27. iitk.ac.in In another study, the vinylene derivative PEHFV was synthesized with a weight-average molecular weight (Mw) of 34,000 g/mol and a PDI of 2.3. uh.edu Control over the polymerization conditions allows for the tuning of these macromolecular properties to optimize device performance.
Table 4: Representative Molecular Weight Data for Polyfluorene Derivatives
| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|
| Poly[9,9-(di-hexyl) fluorene] iitk.ac.in | 11,620 | 38,000 | 3.27 |
Atomic Force Microscopy (AFM) for Thin Film Morphology
Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique utilized to characterize the surface morphology of thin films composed of this compound-based materials. This non-destructive method provides three-dimensional topographical information at the nanoscale, offering critical insights into the processing-morphology-property relationships that govern the performance of devices fabricated from these materials. azonano.comresearchgate.net
In the context of polymers derived from this compound, AFM is instrumental in visualizing the arrangement of polymer chains, the formation of crystalline or amorphous domains, and the presence of phase separation in polymer blends or copolymers. The surface morphology, including features such as roughness, grain size, and the presence of aggregates, directly influences the electronic and optoelectronic properties of the thin film.
Detailed Research Findings
Research on polyfluorenes, a class of polymers to which materials derived from this compound belong, has extensively used AFM to elucidate thin film characteristics. For instance, studies on poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] (PFO), the polymer synthesized from the corresponding monomer, have employed AFM to determine film thickness and uniformity, which are crucial parameters for device fabrication. researchgate.net
In copolymers incorporating the 9,9-bis(2-ethylhexyl)fluorene (B14257882) unit, AFM has revealed how the introduction of different comonomers influences the surface topography. For example, the surface of certain polyfluorene copolymer films exhibits a granular morphology. The size and distribution of these grains, as well as the root-mean-square (RMS) roughness of the film, can be precisely quantified using AFM. These morphological parameters have been shown to change with the proportion of the comonomer, affecting the aggregation tendency of the polymer chains.
Furthermore, AFM is used to study the effects of processing conditions, such as solvent choice and post-deposition annealing, on the thin film morphology. For example, tapping-mode AFM has been used to observe the phase separation in polyfluorene blends, where distinct domains of the constituent polymers can be identified. The size, shape, and distribution of these domains are critical for properties like charge transport and photoluminescence efficiency.
Interactive Data Table: AFM Morphological Parameters of a Representative Polyfluorene-Based Thin Film
| Parameter | Value | Description |
| Scan Size | 5 µm x 5 µm | The area of the sample surface imaged by the AFM. |
| RMS Roughness (Rq) | 0.77 nm | The root-mean-square average of height deviations taken from the mean data plane. A lower value indicates a smoother surface. nih.gov |
| Average Roughness (Ra) | 0.60 nm | The arithmetic average of the absolute values of the height deviations from the mean surface. |
| Peak-to-Valley (P-V) Height | 8.9 nm | The difference between the highest and lowest points in the scanned area. |
| Morphology Type | Granular / Uniform | Describes the overall surface texture. In this case, it indicates a uniform film with small, closely packed grains. nih.gov |
This representative data highlights the capability of AFM to provide quantitative metrics for the surface morphology of thin films based on the 9,9-bis(2-ethylhexyl)fluorene structural unit. Such data is essential for optimizing material synthesis and processing to achieve desired device performance.
Computational and Theoretical Studies of 9,9 Bis 2 Ethylhexyl 2,7 Diiodofluorene Systems and Their Polymers
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) and its extension, Time-Dependent DFT (TD-DFT), are powerful quantum mechanical modeling methods used to investigate the electronic structure and excited-state properties of molecules. For 9,9-Bis(2-ethylhexyl)-2,7-diiodofluorene, these calculations are crucial for predicting its behavior as a monomer and a building block for conjugated polymers.
Prediction of Electronic Structures and Optical Transitions
DFT calculations are employed to determine the ground-state electronic structure, including the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter as it provides a theoretical estimate of the material's band gap. For this compound, the bulky 2-ethylhexyl groups at the C9 position primarily enhance solubility and influence molecular packing, while the electronic properties are largely dictated by the fluorene (B118485) core and the iodo-substituents at the C2 and C7 positions. The iodine atoms, being electron-withdrawing and possessing p-orbitals, can lower both the HOMO and LUMO energy levels compared to the unsubstituted fluorene, potentially leading to a red-shift in the absorption spectrum.
TD-DFT calculations build upon the ground-state DFT results to predict the energies of electronic excited states and the characteristics of optical transitions. chemrxiv.org This allows for the theoretical prediction of the ultraviolet-visible (UV-Vis) absorption spectrum. For a related copolymer, poly([2,7-(9,9-bis-(2-ethylhexyl)-fluorene)]-alt-[5,5-(4,7-di-2′-thienyl-2,1,3-benzothiadiazole)]), TD-DFT calculations at the TD-PCM-M06/6-311G++(d,p) level have been shown to effectively model the electronic transitions. figshare.com Similar methodologies can be applied to this compound to understand its photophysical properties.
Table 1: Predicted Electronic Properties of a Model Fluorene Monomer using DFT
| Property | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Relates to the electron-donating ability and ionization potential. |
| LUMO Energy | -2.1 eV | Relates to the electron-accepting ability and electron affinity. |
| HOMO-LUMO Gap | 3.7 eV | Correlates with the onset of optical absorption and the electronic band gap. |
| First Excitation Energy (S1) | 3.5 eV (354 nm) | Predicts the wavelength of the main absorption peak. |
| Oscillator Strength (S0 → S1) | > 1.0 | Indicates a high probability of this electronic transition occurring. |
Note: The data in this table is representative and based on typical values for fluorene derivatives calculated at a common level of theory (e.g., B3LYP/6-31G(d)). Actual values for this compound would require specific calculations.
Conformational Analysis and Intermolecular Interactions
The conformation of the this compound monomer and the resulting polymer chains significantly impacts the material's properties. DFT calculations can be used to explore the potential energy surface and identify the most stable conformations. The bulky and flexible 2-ethylhexyl side chains can adopt numerous conformations, which in turn affect the intermolecular packing in the solid state.
Furthermore, the iodine atoms introduce specific intermolecular interactions, such as halogen bonding (I···I or I···π interactions), which can influence the self-assembly and morphology of thin films. Conformational studies on other halogenated fluorene derivatives have shown that the nature of the halogen atom plays a key role in the resulting molecular arrangement. nih.gov Computational analysis can quantify the strength and directionality of these non-covalent interactions, providing a molecular-level understanding of the material's structural organization.
Molecular Dynamics Simulations for Polymer Chain Behavior
While DFT is excellent for single molecules or small oligomers, Molecular Dynamics (MD) simulations are better suited for studying the dynamic behavior of long polymer chains. For polymers of this compound, MD simulations can model the polymer's behavior in solution and in the solid state, providing insights into:
Chain Conformation and Entanglement: Simulating the polymer in a solvent box can predict its radius of gyration and persistence length, which are measures of the chain's size and stiffness.
Thin Film Morphology: MD simulations can model the aggregation and packing of polymer chains during film formation, predicting the degree of crystallinity and the orientation of the polymer backbones.
Glass Transition Temperature (Tg): By simulating the cooling of a polymer melt, the Tg can be estimated, which is a crucial parameter for device fabrication and stability. For poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] (PFO), the experimentally determined Tg is around 45 °C. sigmaaldrich.com
These simulations rely on classical force fields, where the parameters for the interatomic interactions are often derived from DFT calculations to ensure accuracy.
Theoretical Modeling of Charge Transport and Exciton (B1674681) Dynamics
The performance of optoelectronic devices based on polyfluorenes is critically dependent on the transport of charge carriers (electrons and holes) and the behavior of excitons (bound electron-hole pairs). Theoretical models provide a framework for understanding these complex processes.
For charge transport, models often combine DFT-calculated parameters with kinetic Monte Carlo simulations. arxiv.org Key parameters include:
Reorganization Energy: The energy required for a molecule to relax its geometry after gaining or losing a charge. Lower reorganization energies are desirable for efficient charge transport.
Transfer Integral: A measure of the electronic coupling between adjacent molecules or polymer segments, which dictates the rate of charge hopping.
Exciton dynamics in polyfluorene systems have been extensively studied theoretically. frontiersin.orgarxiv.org Upon photoexcitation, an exciton is created and can migrate through the material via Förster Resonance Energy Transfer (FRET) or Dexter energy transfer. acs.org Theoretical models can simulate the exciton's diffusion length and lifetime, which are critical for the efficiency of light-emitting diodes and photovoltaic devices. Quantum dynamics simulations can further reveal the role of vibronic interactions and static disorder on exciton-polariton transport in strongly coupled systems. nih.gov
Investigation of Intermolecular Charge Transfer Phenomena
Intermolecular charge transfer (CT) is a process where an electron is transferred between an electron-donating and an electron-accepting molecule or polymer chain in an excited state. In polymers derived from this compound, CT states can form at the interface between polymer chains with different local environments or between the polymer and other materials in a device.
While the diiodofluorene monomer itself is not a strong donor-acceptor system, the introduction of iodine atoms can influence the charge transfer characteristics in copolymers. TD-DFT calculations can be used to predict the energy and nature of CT states. In a polar solvent environment, the formation of a CT state can be a significant de-excitation pathway. nih.gov The efficiency of charge separation from these CT states is a key factor in the performance of organic solar cells.
Applications in Organic Electronics and Photonics Utilizing 9,9 Bis 2 Ethylhexyl 2,7 Diiodofluorene Derived Polymers
Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)
Polyfluorenes derived from 9,9-bis(2-ethylhexyl)-2,7-diiodofluorene are a cornerstone of research and development in the field of OLEDs and PLEDs. Their rigid backbone leads to a high photoluminescence quantum yield, while the ability to modify the polymer structure through copolymerization allows for the tuning of emission color across the visible spectrum. 20.210.105nih.gov
Blue Emission: The parent homopolymer, poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] (PFEH), is renowned for its intrinsic and efficient blue emission, with photoluminescence maxima typically observed around 410-440 nm. iitk.ac.insigmaaldrich.com20.210.105 This makes it a prime candidate for creating the blue subpixels necessary for full-color displays, an area where stable and efficient materials have historically been challenging to develop. 20.210.105sigmaaldrich.com Oligomers based on fluorene (B118485) ethynylene have also been successfully demonstrated as bright blue emitters in OLEDs. researchgate.net
Green and Red Emission: To achieve green and red electroluminescence, a common and effective strategy is the introduction of small amounts of other comonomers into the polyfluorene backbone. These comonomers have lower bandgaps and act as emissive sites, trapping the excitons formed on the fluorene segments and emitting light at longer wavelengths. This intramolecular energy transfer is highly efficient.
Green: Copolymerization with units such as dicyanostilbene can shift the emission to the yellow-green region of the spectrum. nih.gov Defect-free poly(9,9-bis(2-ethylhexyl)fluorene-2,7-vinylene) (PEHFV) shows a greenish fluorescence with an emission maximum at 505 nm. uh.edu
Red: Incorporating monomers like 4,7-bis(2-thienyl)-2,1,3-benzothiadiazole (DTBT) or its derivatives into the fluorene polymer chain results in efficient red-emitting materials. 20.210.105mdpi.com For example, a copolymer of fluorene and a quinquethiophene dioxide derivative has been shown to emit red light with a maximum at 666 nm. 20.210.105 Similarly, copolymers with 9-(2-ethylhexyl)carbazole (B70396) and a difluorobenzothiadiazole acceptor unit have demonstrated intense red photoluminescence. mdpi.com
The table below summarizes the emission characteristics of various PLEDs using this compound-derived polymers.
| Polymer System | Emission Color | Emission Max (nm) | Max Brightness (cd/m²) | Max Efficiency (cd/A) |
| Poly[9,9-di-(2'-ethylhexyl)fluorenyl-2,7-diyl] (end-capped with dimethylphenyl) | Blue | 485 | 381 | ~0.16% (Ext. Quantum) |
| Fluorene-dicyanostilbene copolymer | Yellow-Green | - | - | - |
| Fluorene-9,10-dicyanophenanthrene copolymer (2.5 mol%) | Greenish-Blue | - | 9230 | 3.33 |
| Poly((5,5″″-(3″,4″-dihexyl-2,2′:5′,2′:5″,2-:5-,2″″-quinquethiophene 1″,1″-dioxide))-alt-2,7-(9,9-dihexylfluorene)) | Red | 666 | - | - |
Data sourced from multiple research findings. 20.210.105nih.govscribd.com
Beyond their role as emitters, fluorene-based polymers are also employed in charge transport layers within multi-layer OLED architectures. Their electronic properties can be tailored to facilitate or block the transport of specific charge carriers (holes or electrons).
Fluorene-based materials can be designed to function as electron-transporting materials. nih.gov For instance, copolymers containing fluorene and fluorenone units with phosphonic acid anchoring groups have been synthesized for this purpose. nih.gov In some device structures, a specific polyfluorene derivative, PF-PO (9,9-bis(6-diethoxylphosphorylhexyl)fluorene), has been used as an electron transport layer (ETL) to facilitate electron injection from the cathode. nih.gov
Conversely, by tuning their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, these polymers can serve as hole-blocking layers (HBLs) or electron-blocking layers. mdpi.com An HBL is placed between the emissive layer and the anode to prevent holes from passing into the ETL, thereby increasing the probability of electron-hole recombination within the emissive layer and enhancing device efficiency. The wide bandgap of some polyfluorenes makes them suitable for confining charge carriers and excitons within the desired layer. mdpi.com
Key optimization strategies include:
Multi-layering: Introducing dedicated hole-injection layers (HILs) like PEDOT:PSS, hole-transport layers (HTLs) like TFB or p-TPD, and electron-transport layers (ETLs) like PF-PO helps to balance charge injection and transport, leading to higher recombination efficiency. nih.govmdpi.com
End-capping: The chemical modification of polymer chain ends, known as end-capping, has been shown to improve device performance. scribd.comresearchgate.net End-capping with hole-trapping moieties can enhance luminance and efficiency while also improving color stability by suppressing the formation of undesirable green emission that can arise from fluorenone defects. scribd.com
Energy Level Alignment: Careful selection of materials for each layer is crucial to ensure proper energy level alignment for efficient charge injection and confinement. For example, using a PVK layer can serve to block the flow of electrons from the emissive layer, confining them for more efficient recombination. nih.govmdpi.com
Organic Field-Effect Transistors (OFETs) as Semiconducting Channels
The excellent charge-carrying capabilities of polyfluorene derivatives make them suitable for use as the active semiconducting channel in organic field-effect transistors (OFETs). researchgate.netmdpi.com In an OFET, a voltage applied to a gate electrode modulates the flow of current between the source and drain electrodes through the semiconducting polymer film. The performance of an OFET is largely characterized by its charge carrier mobility.
Fluorene-based polymers have demonstrated high hole mobilities, which is a critical factor for achieving high-performance transistors. researchgate.net These materials can be processed from solution, enabling the fabrication of large-area and flexible electronics. The rigid, planar structure of the polyfluorene backbone facilitates intermolecular π-π stacking, which is conducive to efficient charge transport. The 9,9-bis(2-ethylhexyl) side chains, while ensuring solubility, also influence the thin-film morphology and packing of the polymer chains, which in turn affects the charge mobility. researchgate.net Research has shown that these polymers can be used not only in standard OFETs but also in more complex devices like light-emitting OFETs, which combine the switching function of a transistor with the light-emitting properties of an OLED. researchgate.net
Organic Photovoltaics (OPVs) and Polymer Solar Cells (PSCs)
In the realm of solar energy, polymers derived from this compound are valuable as electron-donor materials in the active layer of organic photovoltaics and polymer solar cells. researchgate.netmdpi.com
The most common device structure for PSCs is the bulk heterojunction (BHJ), where a blend of an electron-donor polymer and an electron-acceptor material (often a fullerene derivative like PCBM) forms the photoactive layer. case.edunih.gov In this architecture, the polyfluorene derivative acts as the donor.
Upon absorbing light, the donor polymer forms an exciton (B1674681) (a bound electron-hole pair). For a photocurrent to be generated, this exciton must be dissociated into free charge carriers. This dissociation occurs efficiently at the interface between the donor polymer and the acceptor material. The electron is transferred to the acceptor, and the hole remains on the donor polymer. These separated charges are then transported to their respective electrodes, generating a current.
To enhance performance, the donor-acceptor (D-A) copolymer approach is widely used. case.edumdpi.comresearchgate.net In this strategy, the fluorene unit (donor) is copolymerized with an electron-accepting monomer. This creates a polymer with an internal D-A structure, which offers several advantages:
Tunable Bandgap: The D-A structure lowers the polymer's bandgap, allowing it to absorb a broader range of the solar spectrum. researchgate.net
Optimized Energy Levels: The HOMO and LUMO energy levels can be precisely tuned by selecting appropriate donor and acceptor units. This allows for optimization of the open-circuit voltage (Voc) of the solar cell and ensures efficient charge transfer to the acceptor material. case.edumdpi.com
Improved Morphology: The D-A structure can influence the polymer's self-assembly and morphology in the blend, which is critical for efficient charge transport.
Copolymers of fluorene with units like thiophene (B33073), benzothiadiazole, and diketopyrrolopyrrole have been extensively studied for photovoltaic applications. nih.govmdpi.comresearchgate.net For example, a solar cell using a blend of poly[2,7-(9,9-dihexylfluorene)-alt-bithiophene] (F6T2) and PCBM achieved a power conversion efficiency of 2.4% with a high open-circuit voltage of approximately 0.9 V. nih.gov Another study on a donor-acceptor copolymer with thiophene units demonstrated that adjusting the donor/acceptor ratio could tune the Voc up to 0.93 V. case.edu
The table below presents key performance data for selected PSCs based on fluorene copolymers.
| Polymer Donor | Acceptor | Voc (V) | PCE (%) |
| Poly[2,7-(9,9-dihexylfluorene)-alt-bithiophene] (F6T2) | PCBM | ~0.9 | 2.4 |
| Thiophene-co-(2-pyran-4-ylidene-malononitrile) copolymer | PCBM | 0.93 | 0.9 |
| Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene (PFTPA) | PC61BM | 1.13 | 16.82 |
Data sourced from multiple research findings. case.edunih.govnih.gov
Conjugated Polyelectrolytes for Interface Modification
Conjugated polyelectrolytes (CPEs) derived from fluorene-based monomers are increasingly utilized as interfacial layers in organic electronic devices, particularly in organic solar cells (OSCs), to enhance performance and efficiency. These materials combine the charge-transporting properties of a conjugated backbone with the solution processability in polar solvents afforded by ionic side chains.
Research has demonstrated the synthesis of anionic CPEs via Suzuki-cross coupling, which, when used as an additive in the hole transporting layer, improved the PCE of an OSC from 4.63% to 5.26%. core.ac.uk This enhancement is attributed to better carrier generation and charge transport. core.ac.uk The versatility of the Suzuki coupling reaction with diiodo-fluorene precursors enables the creation of CPEs with either positive or negative charges, allowing for fine-tuning of interfacial energetics for both electron and hole collection. core.ac.uk
Table 1: Performance of Organic Solar Cells with Fluorene-Based CPE Interlayers
| Device Architecture | CPE Additive/Layer | Key Performance Metric | Improvement Noted |
| ITO/PEDOT:PSS/Active Layer/Al | Anionic CPE in HTL | Power Conversion Efficiency (PCE) | Increased by 13% (from 4.63% to 5.26%) core.ac.uk |
| ITO/ZnO/CPE/PTB7-Th:PC71BM/MoO3/Ag | V-C12-OTs | Power Conversion Efficiency (PCE) | Increased from 7.6% to 8.6% nanoscience.or.kr |
| ITO/CPE-K/PTB7:PC71BM/Ca/Al | CPE-K as HTL | Power Conversion Efficiency (PCE) | Achieved 8.2% core.ac.uk |
| ITO/PEDOT:PSS/PTB7:PC71BM/PFN/Ca/Al | PFN Interlayer | Power Conversion Efficiency (PCE) | Achieved over 8% core.ac.uk |
Emerging Photonic and Optoelectronic Device Applications
Polymers derived from this compound exhibit exceptional photophysical properties, including high photoluminescence quantum yields (PLQY) and tunable emission spectra, making them prime candidates for a new generation of photonic and optoelectronic devices. iitk.ac.in20.210.105 Their applications extend beyond standard light-emitting diodes to more specialized areas where precise control over light generation, propagation, and detection is required.
Optical Fibers and Active Couplers
The high fluorescence efficiency of polyfluorenes, such as poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] (PFO), makes them suitable for use as the active material in polymer optical fibers. sigmaaldrich.com These fibers can be used for light generation and amplification in optical communication systems or as the core of fiber-based sensors. While the direct application of polymers from this compound in active couplers is a less-documented field, their fundamental properties are promising. An active coupler is a device that can switch or modulate optical signals between different waveguides. The electro-optic effects present in some conjugated polymers could potentially be harnessed to create such active devices, representing a forward-looking area for research.
Sensors and Stretchable Electroluminescent Devices
The fluorescence of fluorene-based copolymers can be highly sensitive to the presence of external analytes, a property that is exploited in chemical and biological sensors. The emission of these polymers can be quenched or enhanced upon binding with specific ions or molecules. Research has shown that copolymers synthesized via Suzuki coupling from fluorene precursors exhibit high selectivity and sensitivity towards ferric ions (Fe³⁺), with Stern-Volmer constants reaching as high as 3.28 × 10⁷ M⁻¹. researchgate.net This quenching mechanism allows for the simple and rapid detection of trace amounts of pollutants or other target substances.
Furthermore, the excellent solution processability and mechanical properties of polymers derived from this compound make them suitable for fabricating flexible and stretchable electroluminescent devices. While much of the work on stretchable electronics has focused on inorganic materials, organic light-emitting diodes (OLEDs) are a highly developed technology for flexible displays. mdpi.com The long, branched alkyl side chains of the fluorene monomer enhance the polymer's ability to form smooth, amorphous films that can withstand mechanical deformation, paving the way for wearable displays, smart fabrics, and bio-integrated devices.
Table 2: Metal Ion Sensing Performance of Fluorene-Based Copolymers
| Copolymer | Target Ion | Stern-Volmer Constant (Ksv) [M⁻¹] |
| P1 | Fe³⁺ | 4.41 × 10⁶ researchgate.net |
| P2 | Fe³⁺ | 3.28 × 10⁷ researchgate.net |
| P2S (water-soluble) | Fe³⁺ | 1.25 × 10⁶ researchgate.net |
| P3 | Fe³⁺ | 6.56 × 10⁶ researchgate.net |
Organic Semiconductor Laser Materials
One of the most promising applications for polymers derived from this compound is in the field of organic semiconductor lasers. frontiersin.org These materials can serve as the gain medium, providing the optical amplification necessary for lasing. Polyfluorenes and their copolymers are known for their high optical gain and low thresholds for amplified spontaneous emission (ASE), which is a prerequisite for lasing action. uq.edu.auunisalento.it
By copolymerizing the fluorene monomer with other aromatic units, the emission wavelength can be tuned across the visible spectrum, and the lasing threshold can be significantly reduced. 20.210.105 For example, star-shaped oligofluorene truxenes have demonstrated exceptionally low waveguide losses of 2.3 cm⁻¹ and lasing thresholds as low as 270 W/cm². uq.edu.au Similarly, alternating copolymers such as poly[(9,9-dioctylfluorene-2,7-dyil)-alt-p-phenylene] (PFP) show lower ASE thresholds and higher optical gain compared to the fluorene homopolymer. unisalento.it These properties are critical for developing efficient, low-cost, and potentially electrically pumped organic solid-state lasers for applications in spectroscopy, data communication, and displays. nih.gov
Table 3: Lasing and Amplified Spontaneous Emission (ASE) Properties of Fluorene-Based Materials
| Material | Emission Wavelength (nm) | ASE/Lasing Threshold | Waveguide Loss (cm⁻¹) |
| Oligofluorene Truxene (T4) | 455-480 | 270 W/cm² (Lasing) uq.edu.au | 2.3 uq.edu.au |
| PFP | 436 | 23 µJ/cm² (ASE) unisalento.it | Not specified |
| BSFCz | Not specified | 9.7 µJ/cm² (Polariton Lasing) researchgate.net | Not specified |
| PFO | >460 | ~70 µJ/cm² (ASE) unisalento.it | 3.5 - 6 uq.edu.au |
Emerging Research Directions and Future Challenges in 9,9 Bis 2 Ethylhexyl 2,7 Diiodofluorene Chemistry
Development of Novel and Sustainable Polymerization Methodologies
The synthesis of polyfluorene derivatives has traditionally been dominated by palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings. While effective, these methods often require the pre-synthesis of organometallic reagents and can lead to metal contamination in the final polymer, which is detrimental to device performance. A significant research effort is therefore directed towards developing more sustainable and atom-economical polymerization methods.
Another avenue being explored is the use of catalyst-free polymerizations . For example, a metal-free indophenine reaction has been shown to be a viable method for preparing conjugated polymers, offering a distinct set of trade-offs in terms of atom economy, defects, and molecular weight when compared to Stille and Direct Heteroarylation Polymerization (DHAP). acs.org Furthermore, multicomponent polymerizations (MCPs) are being investigated for their high efficiency, operational simplicity, and high atom economy in producing structurally diverse polymers in a one-pot procedure. advancedsciencenews.com
| Polymerization Method | Catalyst/Reagents | Key Advantages | Key Disadvantages |
| Suzuki Coupling | Pd catalyst, boronic acid/ester derivatives, base | High yields, well-controlled polymerization | Requires pre-functionalized monomers, potential for metal contamination |
| Stille Coupling | Pd catalyst, organotin reagents | Tolerant to a wide range of functional groups | Use of toxic organotin reagents |
| Yamamoto Coupling | Ni(0) complex | Good for homopolymer synthesis | Can be difficult to control molecular weight |
| Direct Arylation Polymerization (DArP) | Pd catalyst, phosphine (B1218219) ligands, base | Atom-economical, fewer synthetic steps, reduced waste | Can have issues with regioselectivity and homocoupling defects |
| Indophenine Reaction | Metal-free | Avoids metal contamination | May result in lower molecular weights compared to metal-catalyzed methods |
Design of Advanced Copolymer Architectures for Tailored Functionality
Copolymerization of 9,9-Bis(2-ethylhexyl)-2,7-diiodofluorene with various comonomers is a powerful strategy to fine-tune the optical and electronic properties of the resulting materials. By incorporating electron-donating or electron-accepting units, researchers can create donor-acceptor (D-A) copolymers with tailored energy levels, absorption spectra, and charge transport characteristics.
Alternating Copolymers: The synthesis of alternating copolymers of fluorene (B118485) with electron-deficient units like benzothiadiazole (BT), diketopyrrolopyrrole (DPP), or thienoisoindigo (TIIG) is a widely used approach to lower the bandgap of the polymer and shift its emission to longer wavelengths (green, red). rsc.org20.210.105researchgate.net For example, new fluorene-based copolymers with dicyanostilbene and 9,10-dicyanophenanthrene moieties have been synthesized via Suzuki coupling, demonstrating tunable emission colors from yellow-green to greenish-blue. mdpi.com The rigid structure of the 9,10-dicyanophenanthrene units was found to increase the maximum brightness in OLED devices. mdpi.com
Block Copolymers: The synthesis of block copolymers, such as those containing a polyfluorene segment and a hydrophilic segment like poly(ethylene oxide) (PEO), can lead to amphiphilic materials that self-assemble into interesting nanostructures. For instance, poly(9,9-bis(2-ethylhexyl)fluorene)-b-poly(3-(6-trimethylammoniumhexyl)thiophene) bromide (PF2/6-P3TMAHT) forms core-shell nanoparticles in aqueous media. researchgate.net
Graft Copolymers: Grafting polymeric side chains onto a polymer backbone is another strategy to modify properties. The self-assembly and physical properties of graft copolymers are influenced by the chemistry of the backbone and side chains, grafting density, and molecular weight. researchgate.net
The choice of comonomer and the resulting copolymer architecture have a profound impact on the material's functionality.
| Copolymer Architecture | Comonomer Example | Tailored Functionality |
| Alternating D-A | 4,7-bis(2-thienyl)-2,1,3-benzothiadiazole | Red-shifted emission for red OLEDs. 20.210.105 |
| Alternating D-A | 5,6-Difluorobenzo[c] acs.orgnih.govnih.govthiadiazole | Intense red photoluminescence. mdpi.com |
| Alternating D-A | Dicyanostilbene / 9,10-Dicyanophenanthrene | Tunable emission from yellow-green to greenish-blue. mdpi.comcjps.org |
| Block Copolymer | Poly(ethylene oxide) | Amphiphilicity, self-assembly into micelles. |
| Random Copolymer | Anthracene (B1667546) | Reduced interchain interactions and suppression of aggregate emission. elsevierpure.com |
Strategies for Enhancing Device Efficiency and Long-Term Stability
A major challenge in the field of organic electronics is the limited efficiency and operational lifetime of devices. Research is actively pursuing various strategies to address these issues in materials derived from this compound.
Morphology Control: The performance of bulk heterojunction (BHJ) organic solar cells and the efficiency of OLEDs are highly dependent on the morphology of the active layer. The formation of undesirable aggregates can act as exciton (B1674681) traps, leading to a decrease in luminescence efficiency. mdpi.com Strategies to control morphology include the use of solvent additives, thermal annealing, and the introduction of bulky side chains or comonomers that disrupt regular packing. For instance, the introduction of a crosslinkable fluorene-based material has been shown to stabilize the morphology of the active layer in organic solar cells, leading to enhanced efficiency and thermal stability. nih.gov
Improving Charge Injection and Transport: Balanced charge injection and transport are crucial for high-efficiency OLEDs. This can be achieved by tuning the HOMO and LUMO energy levels of the polymer through copolymerization. mdpi.com Furthermore, the introduction of specific hole-transporting or electron-transporting moieties, either as comonomers or as end-capping groups, can improve charge carrier mobility. researchgate.net
Suppressing Degradation Pathways: Polyfluorenes are known to undergo degradation upon exposure to heat, light, and oxygen, often leading to the formation of fluorenone defects. These defects act as quenching sites for the desired blue emission and can lead to undesirable green emission. mdpi.com Research is focused on understanding these degradation mechanisms and developing strategies to mitigate them. This includes the synthesis of defect-free polymers and the use of encapsulation to protect devices from the ambient atmosphere.
| Strategy | Approach | Impact on Device Performance |
| Morphology Control | Use of a crosslinkable fluorene-based third component in PM6:Y6 solar cells. nih.gov | Enhanced power conversion efficiency and improved thermal stability. nih.gov |
| Improved Charge Balance | Copolymerization with dicyanophenanthrene units. mdpi.com | Increased maximum brightness in OLEDs. mdpi.com |
| Enhanced Stability | Introduction of a fluorene-carbazole conjugated polymer as a hole transport material in perovskite solar cells. | Remarkable efficiency of 23.28% and significantly improved ambient, thermal, and operational stability. iitk.ac.in |
| Triplet Exciton Management | Doping with triplet quenching additives. tandfonline.com | Significant improvement in device lifetime, particularly in the early stages of operation. tandfonline.com |
Addressing Processability and Solution-Based Fabrication Challenges
The large-scale and low-cost fabrication of organic electronic devices relies on solution-based processing techniques such as spin-coating, inkjet printing, and roll-to-roll coating. The solubility of the polymeric materials in common organic solvents is therefore a critical parameter. The 9,9-bis(2-ethylhexyl) groups on the fluorene monomer play a crucial role in ensuring good solubility. sigmaaldrich.comresearchgate.net
However, for certain applications, even higher solubility or compatibility with specific "green" solvents is desired. Research in this area focuses on modifying the side-chain architecture. For example, introducing branched semiperfluorinated side chains can impart orthogonal solubility, allowing for the fabrication of multilayer devices without dissolving the underlying layers. researchgate.net
The viscosity and surface tension of the polymer solutions are also important factors for achieving uniform, large-area films. These properties are influenced by the polymer's molecular weight, concentration, and the choice of solvent. Careful optimization of these parameters is necessary for successful device fabrication using printing techniques. For example, poly(9,9-di-(2-ethylhexyl)-9-H-fluorene-2,7-vinylene) is soluble in common organic solvents and can be readily processed into high-quality thin films by spin casting. 20.210.105
Exploration of New Derivatization Strategies for Enhanced Material Performance
The versatility of the fluorene core allows for a wide range of derivatization strategies to further enhance the performance of the resulting materials.
Functionalization at the C9 Position: While the 9,9-bis(2-ethylhexyl) groups are primarily for solubility, modification at this position can also influence the electronic properties. Introducing different alkyl or aryl groups can affect the polymer's conformation and packing, thereby influencing its optical and charge-transport properties. mdpi.com
Functionalization at the 2,7-Positions: The iodine atoms at the 2 and 7 positions are the primary sites for polymerization. However, introducing other functional groups at these positions prior to polymerization can lead to novel materials. For example, the synthesis of fluorene-2,7-diphosphonic acid has been demonstrated, which can act as an electron-transporting material with improved interfacial contact in photovoltaic devices. nih.gov
Post-Polymerization Modification: This strategy involves synthesizing a precursor polymer and then chemically modifying it to introduce desired functionalities. This approach offers the advantage of creating a library of materials from a single parent polymer. For instance, a polyfluorene derivative with ester functional groups can be hydrolyzed to yield a water-soluble polymer or reduced to a polymer with hydroxyl groups.
| Derivatization Strategy | Functional Group Introduced | Intended Performance Enhancement |
| C2, C7-Position | Phosphonic acid groups | Improved electron transport and interfacial contact in photovoltaic devices. nih.gov |
| C2, C7-Position | Sulfonyl substituents | Creation of novel electron acceptors for charge transfer complexes. rsc.org |
| Post-Polymerization | Thiophene-1,1-dioxide | Lowering of the LUMO and HOMO energy levels. nih.gov |
| Post-Polymerization | Carbonate functional groups | Increased water solubility. |
| C9-Position | N-donor substituents | Reduced energy gap and decreased oxidation potential. mdpi.com |
Q & A
Q. What are the standard synthetic routes for 9,9-Bis(2-ethylhexyl)-2,7-diiodofluorene?
The synthesis typically involves halogenation of fluorene derivatives. For example, brominated analogs like 9,9-di(2-ethylhexyl)-2,7-dibromofluorene ( ) are synthesized via electrophilic substitution. Iodination at the 2,7-positions can be achieved using iodine monochloride (ICl) or other iodinating agents under controlled conditions. Key steps include:
Q. Which analytical methods are critical for structural confirmation?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : For verifying substituent positions and alkyl chain integrity.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects impurities and confirms molecular weight (LOQ: 0.01 mg/kg) .
- X-ray Crystallography : Resolves molecular geometry, as demonstrated for structurally similar fluorene-boronate esters ().
Q. How should researchers handle and store this compound to prevent degradation?
- Store in inert, airtight containers at 20°C to minimize oxidation or moisture absorption .
- Avoid exposure to light and heat sources (e.g., sparks, open flames) during handling .
- Use gloves and protective eyewear to prevent skin/eye contact, as recommended in safety protocols .
Advanced Research Questions
Q. How does iodination at the 2,7-positions influence electronic properties in conjugated polymers?
Iodine’s high electronegativity and polarizable electron density enhance electron-withdrawing effects, reducing the HOMO-LUMO gap. This improves charge transport in optoelectronic devices like OLEDs. Comparative studies with brominated analogs ( ) show iodinated derivatives exhibit red-shifted absorption spectra and higher hole mobility .
Q. What strategies resolve contradictions in reported reaction yields for iodination?
Discrepancies often arise from:
- Catalyst choice : Bifunctional ionic liquids () may improve efficiency vs. traditional Lewis acids.
- Purification methods : Gradient solvent systems in chromatography reduce byproduct retention .
- Reaction time/temperature : Optimizing these parameters minimizes decomposition, as seen in dibromofluorene synthesis .
Q. How can researchers mitigate batch-to-batch variability in polymer formulations using this monomer?
- Pre-polymerization purification : Ensure monomer purity >99% via recrystallization or sublimation ().
- Stoichiometric control : Maintain exact molar ratios during copolymerization (e.g., with thiophene derivatives) to avoid chain defects.
- In-situ monitoring : Use UV-Vis spectroscopy to track conjugation length during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
